6-[1-(2,4-difluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile
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Overview
Description
The compound "6-[1-(2,4-difluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile" is a complex organic molecule with potential applications in various fields, including pharmaceuticals and materials science. The compound is notable for its unique structural features, which include a difluorobenzoyl group and a pyrrolopyrrole core, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "6-[1-(2,4-difluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile" typically involves multi-step processes. Key steps may include:
Formation of the Pyrrolopyrrole Core: : This may involve cyclization reactions using appropriate precursors under conditions such as acid or base catalysis.
Introduction of the Difluorobenzoyl Group: : Friedel-Crafts acylation can be employed to attach the 2,4-difluorobenzoyl group to the core structure.
Pyridine Functionalization: : Reactions such as cross-coupling or nucleophilic substitution are used to introduce the pyridine-3-carbonitrile moiety.
Industrial Production Methods
Industrial production may involve optimizing these synthetic routes for scalability, often requiring robust reaction conditions, specialized catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo several types of chemical reactions:
Oxidation: : Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Utilizing reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Both electrophilic and nucleophilic substitutions can occur, depending on the reactive sites on the molecule.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, palladium on carbon (Pd/C) for hydrogenation.
Substituents: : Halogens, alkyl or aryl groups introduced via Friedel-Crafts reactions or cross-coupling.
Major Products
The products depend on the specific reactions conducted. For example, oxidation may lead to the formation of carbonyl-containing derivatives, while substitution reactions can introduce various functional groups to the core structure.
Scientific Research Applications
The compound has diverse applications in scientific research:
Chemistry: : Used as a building block for more complex molecules in organic synthesis.
Biology: : Potential as a probe for studying biological pathways due to its unique structure.
Medicine: : Investigated for its pharmacological properties, such as potential anti-inflammatory or anticancer activities.
Industry: : May be used in the development of advanced materials or as an intermediate in the synthesis of other functional compounds.
Mechanism of Action
The mechanism by which the compound exerts its effects depends on the context of its use:
Molecular Targets: : It may interact with specific enzymes, receptors, or nucleic acids, altering their function.
Pathways Involved: : The compound can influence cellular pathways such as signal transduction, metabolic processes, or gene expression, depending on its molecular interactions.
Comparison with Similar Compounds
Similar Compounds
6-[1-(2,4-dichlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile
6-[1-(2,4-dibromobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile
Uniqueness
The unique aspect of "6-[1-(2,4-difluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile" lies in the difluorobenzoyl group, which imparts distinct electronic properties and potential reactivity compared to its chlorinated or brominated analogs.
There you go—a deep dive into the world of "this compound"! Quite a mouthful, but fascinating nonetheless.
Properties
IUPAC Name |
6-[1-(2,4-difluorobenzoyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O/c20-14-2-3-15(16(21)7-14)19(26)25-6-5-13-10-24(11-17(13)25)18-4-1-12(8-22)9-23-18/h1-4,7,9,13,17H,5-6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNOCPKPCURZNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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